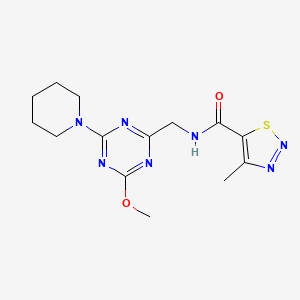

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O2S/c1-9-11(24-20-19-9)12(22)15-8-10-16-13(18-14(17-10)23-2)21-6-4-3-5-7-21/h3-8H2,1-2H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSJPXBKVWJIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects based on existing literature.

The compound has the following chemical characteristics:

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4 g/mol

- CAS Number : 2034470-16-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole and triazine have been reported to show activity against various bacterial strains. A study highlighted that certain triazine derivatives demonstrated enhanced antimicrobial profiles against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a comparative study of various derivatives:

- Compound A (similar structure) exhibited MIC values of 4–8 µM against Mycobacterium tuberculosis.

- Compound B showed significant activity against Staphylococcus aureus with an MIC of 0.03 µg/mL compared to traditional antibiotics like vancomycin (MIC of 0.25–1 µg/mL) .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.

Research Findings on Anticancer Activity

A recent study demonstrated that:

- The compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM.

- In animal models, treatment resulted in reduced tumor growth rates compared to control groups .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : Compounds with thiadiazole and triazine moieties often target specific enzymes involved in cell division and metabolism.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Scientific Research Applications

Case Studies

Recent studies have highlighted the efficacy of this compound against different cancer cell lines:

These results indicate that the compound's activity is comparable to established chemotherapeutics like doxorubicin.

Structural Activity Relationship (SAR)

The SAR studies suggest that modifications in the thiadiazole and triazine moieties significantly influence biological activity. For instance, the presence of methoxy groups enhances lipophilicity and cellular uptake, thereby improving anticancer efficacy .

Efficacy in Seizure Models

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been evaluated for its anticonvulsant properties using various animal models:

The compound demonstrated significant protection against seizures in both models, indicating its potential as a therapeutic agent for epilepsy.

Mechanistic Insights

The anticonvulsant activity may be attributed to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability . The piperidine moiety likely contributes to receptor binding affinity.

Inhibition of α-glucosidase

Recent investigations have shown that this compound exhibits significant α-glucosidase inhibition:

This suggests that the compound could be a lead candidate for developing new antidiabetic agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and α-glucosidase enzymes, revealing potential binding sites that can be targeted for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key examples:

Core Heterocycle and Substituent Variations

Key Observations :

- Triazine vs.

- Substituent Effects : The methoxy group on the triazine ring could improve metabolic stability relative to the chloro-methylphenyl group in Dasatinib, which is associated with cytotoxicity . The piperidinyl substituent (vs. hydroxyethyl-piperazinyl in Dasatinib) may reduce polarity, affecting solubility and blood-brain barrier penetration .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

Answer:

- Stepwise Functionalization : Begin with the 1,3,5-triazine core. Introduce the methoxy group at position 4 via nucleophilic substitution using methanol under basic conditions (e.g., NaH) . Piperidin-1-yl substitution at position 6 can be achieved using piperidine in a refluxing aprotic solvent (e.g., DMF) .

- Thiadiazole-Carboxamide Coupling : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the 4-methyl-1,2,3-thiadiazole-5-carboxylic acid to the triazine-methyl intermediate. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Yield Optimization : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of piperidine for complete substitution). Typical yields range from 45–65% .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidin-1-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric Hindrance : The piperidin-1-yl group at position 6 of the triazine ring reduces accessibility for further substitutions due to its bulky, bicyclic structure. This requires elevated temperatures (80–100°C) for reactions at position 2 or 4 .

- Electronic Effects : The piperidinyl nitrogen’s electron-donating nature activates the triazine ring toward electrophilic attack but deactivates it toward nucleophilic substitution at adjacent positions. Computational modeling (DFT) can predict charge distribution .

- Experimental Validation : Compare reaction rates with analogs (e.g., morpholinyl vs. piperidinyl substituents) using kinetic studies .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different assays?

Answer:

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Key degradation products may include hydrolyzed carboxamide or demethylated triazine .

- Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for sulfoxide or N-oxide derivatives .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.